molecular formula C21H17N3OS B2675061 1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea CAS No. 392237-12-6

1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea

Cat. No. B2675061
M. Wt: 359.45
InChI Key: QDQMTVXHTQRKNC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was designed and synthesized as part of efforts to discover novel anti-Parkinsonian agents with improved pharmacological profile . The synthesis process involved the use of benzo[d]thiazol-2-yl and substituted aryl urea derivatives .


Molecular Structure Analysis

The molecular structure of this compound is based on the combination of benzo[d]thiazol-2-yl and substituted aryl urea derivatives . The structure is designed to improve the pharmacological profile of anti-Parkinsonian agents .

Scientific Research Applications

Conformational Adjustments and Assembly

  • Conformational Adjustments in Urea and Thiourea Derivatives : Conformational adjustments in naphthalen-1-yl-thiourea and urea derivatives were established. These compounds, including 1-(4-methylthiazol-2-yl)-3-naphthalen-1-yl-urea, show different assembly behaviors and interactions with inorganic acids, forming hydrated salts with varying heterosynthons dependent on the anions. This highlights the potential for diverse applications in the field of crystal engineering and molecular assembly (Phukan & Baruah, 2016).

Optical and Photophysical Studies

  • Non-linear Optical Response of Derivatives : A study on 2-(Naphthalen-2-yl)benzo[d]thiazole meso fused dipyrromethene boron difluoride dyes demonstrates the significant linear and non-linear optical properties of these derivatives. The research findings, including comparisons with urea, are crucial for applications in optical materials and photophysical studies (Mallah et al., 2019).

Sensor Development

  • Development of Fluorescent Chemosensors : Research into naphthalene urea derivatives has led to the creation of a unique fluorescent chemosensor that demonstrates significant response to fluoride ions. This application is significant for sensing technologies and environmental monitoring (Cho et al., 2003).

Crystallography and Structural Analysis

  • Crystal Structure and Thermal Studies : The synthesis and structural characterization of 1-[(5-benzyl-1,3-thiazol-2-yl)diazenyl]naphthalene-2-ol provide insights into the thermal stability and decomposition of such compounds, aiding in understanding their behavior in various applications, especially in crystallography and material science (Tupys et al., 2017).

Molecular Docking and Biological Activity

  • Molecular Docking and Biological Activity : The synthesis of novel 1,4‐naphthoquinone derivatives and their metal complexes, including applications in molecular docking and biological activity studies, highlights the potential of naphthalene derivatives in biochemistry and pharmacology (Ekennia et al., 2018).

Future Directions

The future directions for this compound involve further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . This could potentially lead to the development of more effective treatments for Parkinson’s disease .

properties

IUPAC Name

1-(3-methylphenyl)-3-(4-naphthalen-1-yl-1,3-thiazol-2-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-14-6-4-9-16(12-14)22-20(25)24-21-23-19(13-26-21)18-11-5-8-15-7-2-3-10-17(15)18/h2-13H,1H3,(H2,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDQMTVXHTQRKNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(Naphthalen-1-yl)thiazol-2-yl)-3-(m-tolyl)urea

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